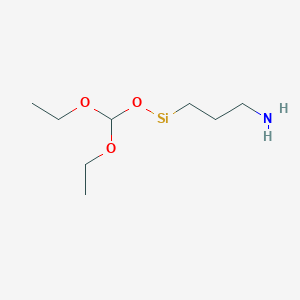
CID 57318925
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silicon atom bonded to an amine group and an alkoxy group. This compound is often used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials. It is particularly useful in the modification of surfaces, such as glass, polymers, and nanoparticles, to enhance their chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethoxymethoxy)silyl]propan-1-amine undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Silanols, heat or catalysts.
Substitution: Electrophiles such as alkyl halides, under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines.
Scientific Research Applications
3-[(Diethoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The mechanism of action of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The amine group can interact with organic molecules, while the alkoxy group can form bonds with inorganic surfaces. This dual functionality allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is used with.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxydimethylsilyl)propan-1-amine: Similar structure but with different alkoxy groups.
3-(Methoxydimethylsilyl)propan-1-amine: Contains a methoxy group instead of a diethoxymethoxy group.
3-(Trimethoxysilyl)propan-1-amine: Features three methoxy groups attached to the silicon atom.
Uniqueness
3-[(Diethoxymethoxy)silyl]propan-1-amine is unique due to its specific combination of functional groups, which provides it with distinct reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced material properties.
Properties
Molecular Formula |
C8H19NO3Si |
|---|---|
Molecular Weight |
205.33 g/mol |
InChI |
InChI=1S/C8H19NO3Si/c1-3-10-8(11-4-2)12-13-7-5-6-9/h8H,3-7,9H2,1-2H3 |
InChI Key |
JCXRQTBMFAIGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)O[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















